Diphenyl((phenylthio)methyl)phosphine oxide
Overview
Description
Diphenyl((phenylthio)methyl)phosphine oxide is an organophosphorus compound with the molecular formula C14H12F3O3PS It is a phosphine oxide derivative that features a phenylthio group attached to the phosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl((phenylthio)methyl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with a phenylthio-substituted alkyl halide under controlled conditions. The reaction typically requires a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenyl((phenylthio)methyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The phenylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides, depending on the nucleophile used.
Scientific Research Applications
Diphenyl((phenylthio)methyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Used in the synthesis of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of diphenyl((phenylthio)methyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and phenylthio groups. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in redox reactions, where the phosphine oxide moiety undergoes oxidation or reduction. The phenylthio group can engage in substitution reactions, allowing the compound to be modified for specific applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: A related compound with similar chemical properties but lacking the phenylthio group.
Methyldiphenylphosphine oxide: Another related compound with a methyl group instead of the phenylthio group.
Dimethylphosphine oxide: A simpler phosphine oxide with two methyl groups.
Uniqueness
Diphenyl((phenylthio)methyl)phosphine oxide is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The phenylthio group allows for additional substitution reactions, making the compound versatile for various synthetic transformations. Its ability to form stable complexes with transition metals also sets it apart from other phosphine oxides.
Properties
IUPAC Name |
[phenyl(phenylsulfanylmethyl)phosphoryl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17OPS/c20-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)16-22-19-14-8-3-9-15-19/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUUGJBSQZQGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CSC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17OPS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451468 | |
Record name | AGN-PC-0NE8OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31238-57-0 | |
Record name | AGN-PC-0NE8OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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